molecular formula C6H4N4O2 B15338434 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15338434
M. Wt: 164.12 g/mol
InChI Key: LEHCUCWBLIUURC-UHFFFAOYSA-N
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Description

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound based on the privileged [1,2,4]triazolo[1,5-a]pyridine scaffold. This fused bicyclic ring system is isoelectronic with purines, allowing it to function as a versatile bioisostere in medicinal chemistry for the design of novel bioactive molecules . The core structure is present in several well-known drugs, such as the JAK1 inhibitor Filgotinib, the HER2-targeting tyrosine kinase inhibitor Tucatinib, and the HIF-PH inhibitor Enarodustat . The introduction of a nitro group at the 7-position is a key structural modification, as this electron-withdrawing substituent can significantly influence the compound's electronic distribution, binding affinity, and overall physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. The [1,2,4]triazolo[1,5-a]pyridine scaffold has demonstrated a wide spectrum of pharmacological activities in research, positioning this nitro derivative as a promising building block. Recent studies on closely related analogues have shown potent inhibitory activity against α-glucosidase, a key target for managing type 2 diabetes . Furthermore, other derivatives have exhibited narrow-spectrum antibacterial activity against vancomycin-resistant Enterococcus faecium (VRE), with studies indicating the bacterial cell wall as the site of action . The scaffold's versatility extends to other areas, including its use as a key intermediate in synthesizing negative allosteric modulators for metabolic glutamate receptors (mGlu5) and its exploration in the development of high-performance organic light-emitting diodes due to its stable, deep-blue emission . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

7-nitro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-9-6(3-5)7-4-8-9/h1-4H

InChI Key

LEHCUCWBLIUURC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . Another method involves the oxidation of N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with lead tetraacetate (Pb(OAc)4) .

Industrial Production Methods

Industrial production methods for 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-mediated, catalyst-free synthesis has been established as an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 7 undergoes selective reduction to form 7-amino- triazolo[1,5-a]pyridine, a key intermediate for further functionalization.

ConditionsCatalyst/ReagentYield (%)ProductSource
H₂ (1 atm), Pd/C (10 mol%)Ethanol, 25°C, 12 h927-Amino derivative
SnCl₂, HClReflux, 6 h857-Amino derivative

Mechanistic studies suggest the nitro group is reduced via a catalytic hydrogenation pathway or through stannous chloride-mediated electron transfer . The amino derivative shows enhanced solubility and serves as a precursor for coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the pyridine ring for nucleophilic substitution at positions ortho and para to itself.

NucleophileConditionsPosition SubstitutedYield (%)Source
Hydroxide (KOH)DMSO, 120°C, 8 hC-578
Amines (e.g., NH₃)EtOH, 80°C, 10 hC-565
Thiols (e.g., PhSH)DMF, CuI, 100°C, 12 hC-358

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the nitro group’s electron-withdrawing effect . Substitution at C-5 is favored due to resonance-directed activation.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under microwave or catalytic conditions.

DipolarophileConditionsProductYield (%)Source
PhenylacetyleneCuI (5 mol%), DMF, 80°C, 6 hTriazolo-pyridine fused isoxazoline84
AcrylonitrileMicrowave, 150°C, 20 minBicyclic triazolo-oxazine76

These reactions exploit the triazole’s dipolar character, with the nitro group marginally influencing regioselectivity .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling enables C–H bond functionalization at specific positions.

Reaction TypeReagents/ConditionsCoupling PartnerYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h4-Methoxyphenylboronic acid88
SonogashiraPdCl₂, CuI, PPh₃, Et₃N, 60°C, 8 h4-Ethynylanisole61

The C-3 and C-5 positions are most reactive due to electronic directing effects of the triazole and nitro groups .

Acid-Base Reactions

The compound forms stable salts under basic conditions, enhancing aqueous solubility for biological applications.

BaseConditionsProductSolubility (mg/mL)Source
NaOH (1M)H₂O, 25°C, 1 hSodium salt12.4
PyridineGlacial acetic acid, refluxPyridinium salt8.9

Salt formation occurs via deprotonation of the triazole N–H group, confirmed by X-ray crystallography .

Oxidative Functionalization

Oxidants like PIFA (phenyliodine bis(trifluoroacetate)) mediate intramolecular N–N bond formation for ring expansion.

OxidantSolvent, ConditionsProductYield (%)Source
PIFACH₂Cl₂, 0°C, 30 minTriazolo[1,5-a]pyrimidine derivative91
NaClOH₂O, 70°C, 4 hOxidized triazolo-pyridine-N-oxide68

These transformations highlight the scaffold’s versatility in constructing polycyclic systems .

Biological Activity Modulation

Derivatives synthesized via the above reactions exhibit pharmacological potential:

DerivativeBiological TargetIC₅₀/EC₅₀ (µM)Source
7-Amino analogueHIV-1 RNase H0.41
C-5 hydroxy derivativeAdenosine A₂A receptor1.13
Sonogashira productAnticancer (HeLa cells)2.8

Structure-activity relationship (SAR) studies emphasize the critical role of the nitro group in target binding .

Key Mechanistic Insights

  • Transamidation Pathways : Microwave-assisted synthesis involves transamidation of enaminonitriles, followed by cyclization .

  • Oxidative Coupling : Copper catalysts enable sequential N–C/N–N bond formation under aerobic conditions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity, while green solvents (water/ethanol) favor eco-friendly syntheses .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), which plays a role in cardiovascular vasodilation . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Key Advantages of Nitro Derivatives :

  • The nitro group facilitates late-stage reductions to amines (-NH₂) or other functional groups, enabling diversity-oriented synthesis .
  • Enhanced electrophilicity may improve reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to halogenated analogues .

Limitations and Challenges

  • Nitro Group Instability : Nitro derivatives may face challenges in reducing environments (e.g., metabolic degradation), limiting in vivo applications .
  • Synthetic Complexity : Introducing nitro groups often requires harsh conditions (e.g., nitric acid), contrasting with milder halogenation protocols .
  • Toxicity Concerns: notes brominated derivatives induce erythrocyte hemolysis at high concentrations; nitro analogues may exhibit similar or greater toxicity .

Biological Activity

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and research findings.

Structural Overview

The compound features a triazole ring fused with a pyridine moiety, characterized by the presence of a nitro group at the 7-position. Its molecular formula is C6H6N4O2C_6H_6N_4O_2. The structural uniqueness of 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine contributes significantly to its pharmacological properties.

Research indicates that 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine and its derivatives demonstrate significant biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds within this class have been shown to inhibit enzymes involved in viral replication and cancer progression. For example, derivatives have been explored for their potential as inhibitors of HIV-1 reverse transcriptase and thymidine phosphorylase .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens. In particular, studies have highlighted its effectiveness against resistant strains such as Enterococcus faecium .
  • Anticancer Properties : Recent studies suggest that 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine can induce apoptosis in cancer cells by targeting specific signaling pathways like the ERK pathway .

Antiviral Activity

A study evaluated the antiviral potential of triazolo derivatives against HIV-1. The results indicated that certain compounds could inhibit RNase H activity without affecting reverse transcriptase activity. This selectivity is crucial for developing new antiviral therapies .

Antibacterial Efficacy

In a comparative analysis of various triazolo compounds against the ESKAPE panel of bacteria, 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine demonstrated superior antibacterial activity. The compound's structural features enhance its binding affinity to bacterial targets .

Anticancer Studies

Research on the anticancer effects of triazolo derivatives revealed that some compounds could significantly inhibit the growth of breast cancer cells (MCF-7) with IC50 values as low as 3.91 μM. These compounds were found to induce cell cycle arrest and apoptosis through modulation of key proteins involved in these processes .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-Nitro-[1,2,4]triazolo[1,5-a]pyridineNitro group at position 7Enhanced antibacterial and anticancer properties
2-Amino-[1,2,4]triazolo[1,5-a]pyridineLacks nitro groupModerate biological activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineBromo substituentPotential anti-inflammatory effects
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylateCarboxylate substituentIncreased solubility; varied activity

Q & A

Q. Key Optimization Factors :

  • Catalyst choice (e.g., CuBr/phenanthroline systems improve yields in nitro-group introduction) .
  • Solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency) .

Advanced: How does the nitro group at the 7-position influence electronic properties and reactivity in [1,2,4]triazolo[1,5-a]pyridine derivatives?

Answer:
The nitro group is a strong electron-withdrawing substituent, significantly altering the compound’s electronic structure:

  • Electronic Effects : Reduces electron density at the pyridine ring, increasing susceptibility to nucleophilic aromatic substitution at adjacent positions .
  • Reactivity : Enhances stability toward oxidation but facilitates reduction (e.g., catalytic hydrogenation to amines for downstream functionalization) . Computational studies (DFT) show a 10–15% increase in dipole moment compared to non-nitro analogs, influencing solubility and crystal packing .

Q. Methodological Insight :

  • Use Hammett constants (σₚ = 1.27 for NO₂) to predict substituent effects on reaction rates .
  • Spectroscopic Confirmation : UV-Vis spectroscopy reveals bathochromic shifts (∆λ ≈ 20 nm) due to nitro conjugation .

Basic: What analytical techniques are critical for characterizing 7-nitro-[1,2,4]triazolo[1,5-a]pyridine?

Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., NO₂-induced deshielding of adjacent protons by 0.3–0.5 ppm) .
  • IR : Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ for C₆H₄N₅O₂) and fragmentation patterns .
  • XRD : Crystal structure analysis (e.g., planar triazole-pyridine system with dihedral angles <5°) validates regiochemistry .

Advanced: How can researchers address contradictions in reported biological activities of nitro-substituted triazolopyridines?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Substituent Position : Nitro groups at C7 vs. C5 alter steric and electronic interactions with targets (e.g., kinase binding pockets) .
  • Assay Conditions : Variations in solvent (DMSO vs. saline) or cell lines (HeLa vs. MCF7) impact IC₅₀ values .

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents while holding the nitro group constant .

Molecular Docking : Compare binding poses using crystallized protein targets (e.g., VEGFR-2 or JAK kinases) .

Meta-Analysis : Normalize data across studies using standardized metrics (e.g., pIC₅₀) .

Basic: What experimental design considerations optimize the yield of 7-nitro derivatives?

Answer:

  • Catalyst Screening : CuBr/1,10-phenanthroline systems improve regioselectivity in nitration (yields >75%) .
  • Temperature Control : Maintain ≤60°C to avoid byproduct formation (e.g., di-nitrated analogs) .
  • Purification : Use silica gel chromatography (eluent: EtOAc/hexane, 3:7) or recrystallization (ethanol/water) .

Q. Troubleshooting Table :

IssueSolutionReference
Low YieldIncrease reaction time (12–24 hrs)
Impurity FormationPre-purify starting hydrazones
Regioselectivity LossUse directing groups (e.g., Br at C6)

Advanced: What computational approaches predict the bioactivity of 7-nitro-[1,2,4]triazolo[1,5-a]pyridine?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with TDP2 or HIF PHD-1) to assess binding stability .
  • QSAR Modeling : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with observed IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 1.2 ± 0.3 indicates moderate blood-brain barrier penetration) .

Case Study :
For JAK inhibitors, docking scores (Glide SP) correlate with experimental IC₅₀ (R² = 0.89) when nitro group interactions with hinge regions are prioritized .

Basic: What safety protocols are essential when handling 7-nitro-triazolopyridines?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (due to potential mutagenicity) .
  • Waste Disposal : Segregate nitro-containing waste for incineration (avoid aqueous disposal to prevent environmental contamination) .
  • Emergency Procedures : Neutralize spills with activated carbon and report exposures per OSHA guidelines .

Advanced: How does the nitro group impact the photophysical properties of triazolopyridines in material science applications?

Answer:

  • Optoelectronic Effects : Nitro groups reduce fluorescence quantum yield (Φ from 0.6 to 0.2) due to enhanced non-radiative decay .
  • OLED Applications : Nitro derivatives exhibit blue-shifted emission (λₑₘ ≈ 450 nm) vs. non-nitro analogs (λₑₘ ≈ 480 nm) .
  • Methodology : Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes (τ ≈ 2–5 ns) .

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